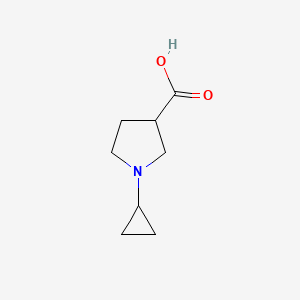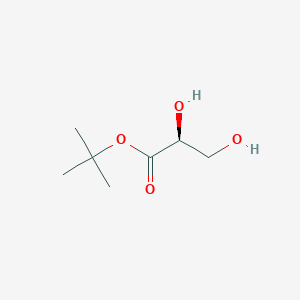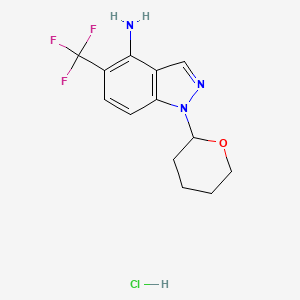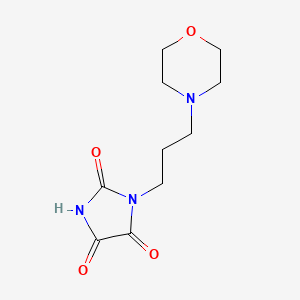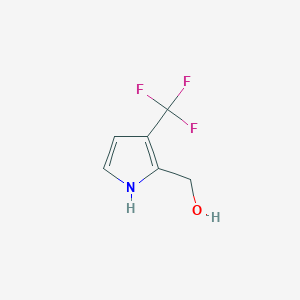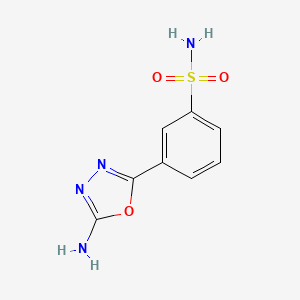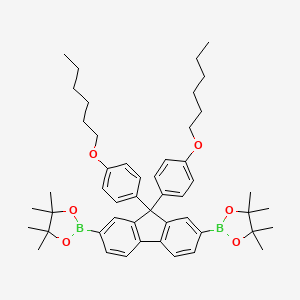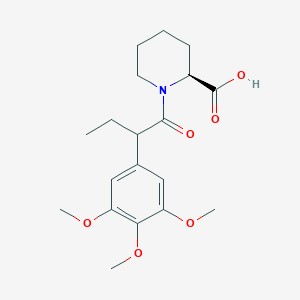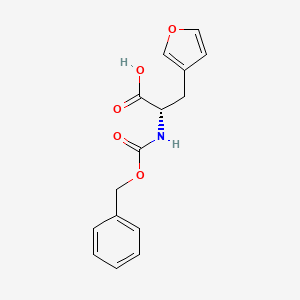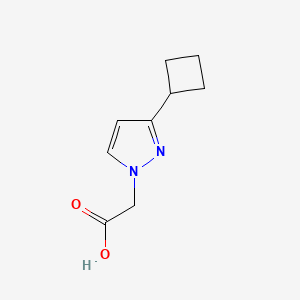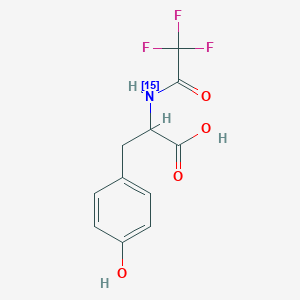
N-Trifluoro acetyl-DL-tyrosine-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Trifluoro acetyl-DL-tyrosine-15N is a labeled amino acid derivative, where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoro acetyl-DL-tyrosine-15N typically involves the acylation of DL-tyrosine with trifluoroacetic anhydride in the presence of a base. The reaction is carried out under controlled conditions to ensure the incorporation of the nitrogen-15 isotope. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Base: Triethylamine or pyridine to neutralize the acid by-products.
Temperature: The reaction is usually conducted at low temperatures (0-5°C) to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Purification: Techniques such as crystallization, recrystallization, and chromatography are employed to achieve high purity.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-Trifluoro acetyl-DL-tyrosine-15N undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The trifluoroacetyl group can be reduced under specific conditions.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of new acyl derivatives with different functional groups.
Scientific Research Applications
N-Trifluoro acetyl-DL-tyrosine-15N is widely used in scientific research, including:
Chemistry: As a labeled compound in NMR studies to investigate molecular structures and dynamics.
Biology: In metabolic studies to trace the incorporation and transformation of amino acids in biological systems.
Medicine: In drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: In the production of labeled compounds for various analytical applications.
Mechanism of Action
The mechanism of action of N-Trifluoro acetyl-DL-tyrosine-15N involves its incorporation into biological systems where it can be traced using isotopic labeling techniques. The molecular targets and pathways include:
Enzymatic Reactions: The compound can be incorporated into proteins and peptides, allowing the study of enzymatic processes.
Metabolic Pathways: It can be used to trace metabolic pathways and understand the fate of amino acids in cells.
Comparison with Similar Compounds
Similar Compounds
N-Trifluoro acetyl-DL-tyrosine: Without the nitrogen-15 label.
N-Trifluoro acetyl-L-tyrosine: The L-isomer of the compound.
N-Trifluoro acetyl-D-tyrosine: The D-isomer of the compound.
Uniqueness
N-Trifluoro acetyl-DL-tyrosine-15N is unique due to its isotopic labeling with nitrogen-15, which allows for specific tracing and analysis in various scientific studies. This isotopic labeling provides a distinct advantage in NMR and mass spectrometry studies, making it a valuable tool in research.
Properties
Molecular Formula |
C11H10F3NO4 |
|---|---|
Molecular Weight |
278.19 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)(15N)amino]propanoic acid |
InChI |
InChI=1S/C11H10F3NO4/c12-11(13,14)10(19)15-8(9(17)18)5-6-1-3-7(16)4-2-6/h1-4,8,16H,5H2,(H,15,19)(H,17,18)/i15+1 |
InChI Key |
MSIICIIOIIEGNY-XPOOIHDOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC(C(=O)O)[15NH]C(=O)C(F)(F)F)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate](/img/structure/B12942379.png)
